(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol
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Overview
Description
(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexanol core with a substituted amino group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and 2-fluoro-6-nitroaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to optimize efficiency and consistency. The use of advanced purification methods ensures that the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the fluoro or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
Scientific Research Applications
(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,4R)-4-((2-Chloro-6-nitrophenyl)amino)cyclohexanol
- (1R,4R)-4-((2-Bromo-6-nitrophenyl)amino)cyclohexanol
- (1R,4R)-4-((2-Iodo-6-nitrophenyl)amino)cyclohexanol
Uniqueness
(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
(1R,4R)-4-((2-Fluoro-6-nitrophenyl)amino)cyclohexanol is a chemical compound with potential applications in medicinal chemistry, specifically in the development of therapeutic agents. Its structure includes a cyclohexanol core substituted with a fluorinated nitrophenyl group, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15FN2O3
- Molecular Weight : 254.26 g/mol
- CAS Number : 1233958-43-4
The compound is characterized by the presence of a cyclohexanol ring and a nitrophenyl group, which are known to influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in disease processes.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, affecting neuronal signaling and potentially offering anticonvulsant properties.
Pharmacological Activity
Recent studies have highlighted the potential pharmacological activities of this compound:
- Anticonvulsant Activity : Similar compounds have shown efficacy in models of epilepsy by modulating ion channels and neurotransmitter release .
- Antiviral Properties : The compound's structural features suggest potential antiviral activity, particularly against RNA viruses .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
- Antiviral Efficacy : A study demonstrated that structurally similar compounds inhibited viral replication effectively at micromolar concentrations, suggesting that this compound may exhibit similar properties .
- Neuroprotective Effects : Research on analogs indicated that modifications to the cyclohexanol structure could enhance neuroprotective effects against excitotoxicity in neuronal cells .
- Inhibition Studies : In vitro assays revealed that compounds with similar nitrophenyl substitutions displayed significant inhibition of key metabolic enzymes involved in cancer pathways, indicating potential for anticancer applications .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C12H15FN2O3 |
Molecular Weight | 254.26 g/mol |
CAS Number | 1233958-43-4 |
Antiviral Activity | Potential against RNA viruses |
Anticonvulsant Activity | Modulates ion channels |
Enzyme Inhibition | Key metabolic enzymes |
Properties
IUPAC Name |
4-(2-fluoro-6-nitroanilino)cyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-10-2-1-3-11(15(17)18)12(10)14-8-4-6-9(16)7-5-8/h1-3,8-9,14,16H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCJRGFQFWNBLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=C(C=CC=C2F)[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693167 |
Source
|
Record name | 4-(2-Fluoro-6-nitroanilino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-43-4 |
Source
|
Record name | 4-(2-Fluoro-6-nitroanilino)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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